Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate is an organic compound classified within the cyanoacetate family. It is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) linked to an indene structure. This compound has gained attention due to its potential applications in organic synthesis and biological research.
The compound can be synthesized through various chemical methods, primarily involving the condensation of ethyl cyanoacetate with 5-methoxy-2,3-dihydroindene-1-carbaldehyde. The synthesis is typically carried out in the presence of a base and a suitable solvent, such as ethanol or methanol.
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate belongs to the class of cyanoacetates, which are known for their utility in organic synthesis, particularly in the formation of complex molecules used in pharmaceuticals and agrochemicals.
The synthesis of ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate typically involves a condensation reaction. The general procedure includes:
In industrial settings, the production may utilize continuous flow reactors to enhance efficiency and yield. Purification techniques like recrystallization or column chromatography are employed to isolate the product in high purity.
The molecular formula of ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate is , with a molecular weight of approximately .
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate |
| InChI | InChI=1S/C15H15NO3/c1-3-19... |
| InChI Key | QSLSNWSHYYUPBX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=C1CCC2=C1C=CC(=C2)OC)C#N |
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate can participate in several chemical reactions:
These reactions are facilitated by various reagents and conditions that can be tailored based on desired outcomes in synthetic pathways.
The mechanism of action for ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate involves its interaction with specific molecular targets:
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate is typically a liquid at room temperature, exhibiting properties characteristic of organic esters.
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties indicate its suitability for various chemical applications.
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate finds several applications in scientific research:
This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: